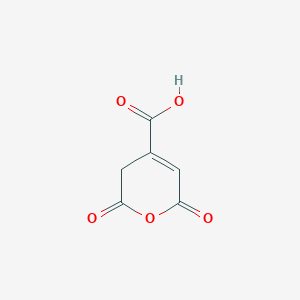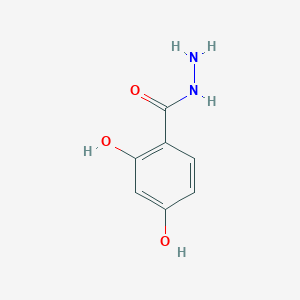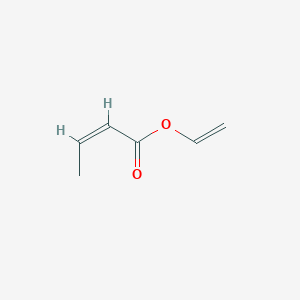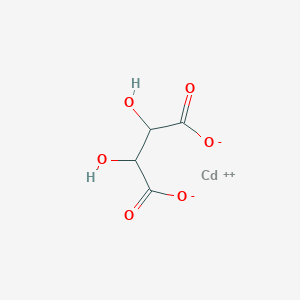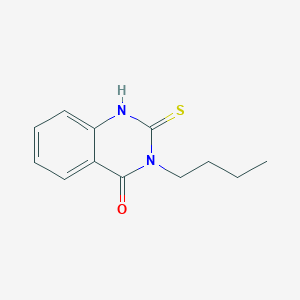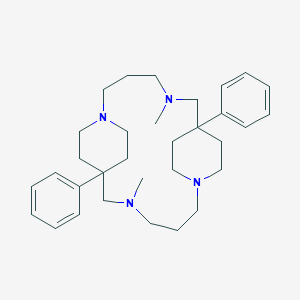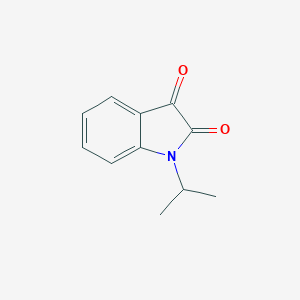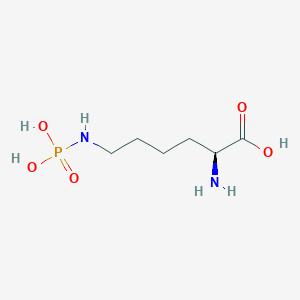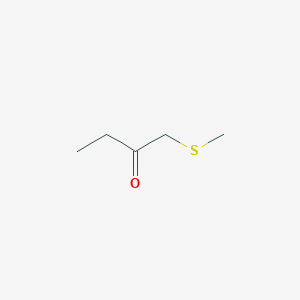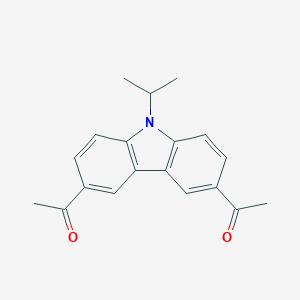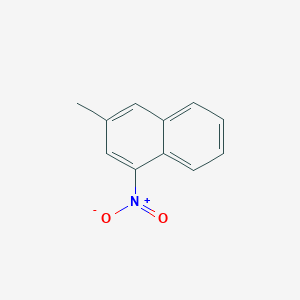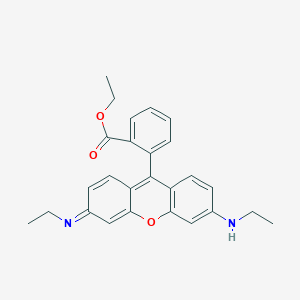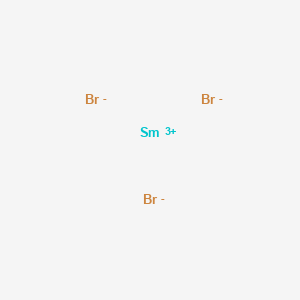
Carbon monoxide;cyclopenta-1,3-diene;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;cyclopenta-1,3-diene;tungsten is an organometallic compound that features a tungsten atom coordinated to carbon monoxide and cyclopenta-1,3-diene ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;tungsten typically involves the reaction of tungsten hexacarbonyl with cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
W(CO)6+C5H6→W(CO)3(C5H6)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as carbon monoxide or cyclopenta-1,3-diene can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of other ligands, such as phosphines or amines, and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce lower oxidation state tungsten complexes. Substitution reactions can result in a variety of tungsten-ligand complexes.
Scientific Research Applications
Carbon monoxide;cyclopenta-1,3-diene;tungsten has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, polymerization, and carbonylation.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;tungsten involves the coordination of the tungsten atom to the carbon monoxide and cyclopenta-1,3-diene ligands. This coordination affects the electronic structure of the tungsten atom, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Carbon monoxide;cyclopenta-1,3-diene;manganese
- Carbon monoxide;cyclopenta-1,3-diene;cobalt
- Carbon monoxide;cyclopenta-1,3-diene;iron
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;tungsten is unique due to the presence of tungsten, which imparts distinct electronic and catalytic properties compared to similar compounds containing manganese, cobalt, or iron. Tungsten’s higher atomic number and different electronic configuration result in unique reactivity and stability profiles, making it valuable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.W/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWANORYVPRKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[W] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3W- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746595 |
Source


|
| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12128-26-6 |
Source


|
| Record name | carbon monoxide;cyclopenta-1,3-diene;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
